molecular formula C23H27N5O3 B2851514 2-(4-{10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carbonyl}piperazin-1-yl)-N-propylacetamide CAS No. 2034391-70-1

2-(4-{10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carbonyl}piperazin-1-yl)-N-propylacetamide

Cat. No.: B2851514
CAS No.: 2034391-70-1
M. Wt: 421.501
InChI Key: GJXFYKWNTDUIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carbonyl}piperazin-1-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The structural analysis of compounds similar to the specified chemical, like opipramol dihydrochloride, highlights the importance of piperazine derivatives bearing bulky substituents. These structures, due to their unique conformational properties, engage in extensive hydrogen bonding and C—H⋯π interactions, contributing to their stability and reactivity (Betz et al., 2011).
  • The synthesis of unsymmetrical piperazines through copper-catalyzed C-N cross-coupling demonstrates the chemical versatility of piperazine derivatives. This method allows for the selective introduction of aryl and alkyl groups onto the piperazine ring, expanding the utility of these compounds in medicinal chemistry and drug design (Ghazanfarpour-Darjani et al., 2017).

Biological Activity

  • Certain piperazine derivatives are explored for their anticancer properties, illustrating the potential of these compounds in oncology. For example, analogues of the σ receptor ligand PB28 with modified lipophilicity show promise for therapeutic and diagnostic applications in cancer, indicating the relevance of structural modifications on biological activity (Abate et al., 2011).
  • The anti-mycobacterial activity of piperazine analogues is another significant area of research. These compounds exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, highlighting their potential in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Chemical Transformations

  • Piperazine derivatives undergo a variety of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications. For instance, molecular simplification of diazabicyclo[4.3.0]nonan-9-ones to piperazine derivatives maintains high nootropic activity, suggesting that structural simplification can lead to compounds with significant biological activity while retaining the core piperazine structure (Manetti et al., 2000).

Properties

IUPAC Name

2-[4-(6-oxobenzo[b][1,4]benzodiazepine-3-carbonyl)piperazin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-2-9-24-21(29)15-27-10-12-28(13-11-27)23(31)16-7-8-19-20(14-16)26-22(30)17-5-3-4-6-18(17)25-19/h3-8,14H,2,9-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDASLENLSYHGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C(=O)C2=CC3=NC(=O)C4=CC=CC=C4N=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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